L-Pyrrolysine (lithium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

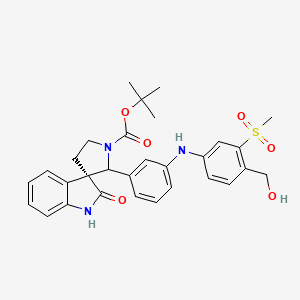

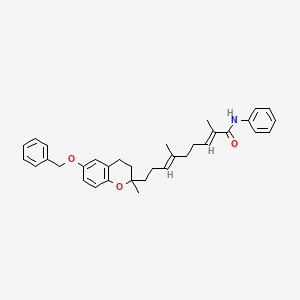

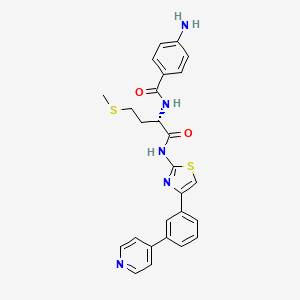

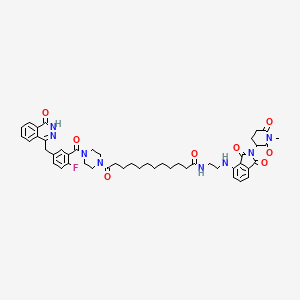

L-Pyrrolysine (lithium) is a unique amino acid that is genetically encoded and used in the biosynthesis of proteins in some methanogenic archaea and bacteria. It is not present in humans. This compound contains an α-amino group and a carboxylic acid group, with a pyrroline side-chain similar to that of lysine. The lithium ion in this context is often associated with its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Pyrrolysine is synthesized in vivo by joining two molecules of L-lysine. One molecule of lysine is first converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine. An NH2 group is eliminated, followed by cyclization and dehydration steps to yield L-pyrrolysine .

Industrial Production Methods

The industrial production of lithium compounds often involves the extraction of lithium from minerals such as spodumene and petalite, followed by a series of chemical reactions to produce lithium carbonate or lithium hydroxide. These compounds can then be used in various applications, including the synthesis of L-pyrrolysine .

Chemical Reactions Analysis

Types of Reactions

L-Pyrrolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into proteins and its function in biological systems .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of L-pyrrolysine include hydroxylamine, N-methylhydroxylamine, and dithionite. These reagents help in the formation and stabilization of the pyrroline ring structure .

Major Products Formed

The major products formed from the reactions of L-pyrrolysine include various derivatives that are incorporated into proteins. These derivatives play crucial roles in the catalytic functions of enzymes involved in methane production in methanogenic archaea .

Scientific Research Applications

L-Pyrrolysine has several scientific research applications, including its use in:

Chemistry: As a unique amino acid, it is used in the study of protein synthesis and enzyme function.

Biology: It is essential for the growth and metabolism of certain methanogenic archaea and bacteria.

Mechanism of Action

The mechanism of action of L-pyrrolysine involves its incorporation into proteins through a unique genetic encoding process. It is encoded by the UAG codon, which is typically a stop codon, and its incorporation is mediated by a specific tRNA and tRNA synthetase. The pyrroline ring structure of L-pyrrolysine plays a crucial role in the catalytic functions of enzymes, particularly those involved in methane production .

Comparison with Similar Compounds

L-Pyrrolysine is unique among amino acids due to its genetic encoding and its role in methane production. Similar compounds include:

Lysine: A standard amino acid with a similar side-chain structure but lacking the pyrroline ring.

Ornithine: An intermediate in the synthesis of L-pyrrolysine, involved in the urea cycle.

L-Pyrrolysine’s uniqueness lies in its genetic encoding and its specific role in the metabolism of methanogenic archaea, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula |

C12H20LiN3O3 |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1 |

InChI Key |

HBIJBNVTTMNPPD-YMQJAAJZSA-M |

Isomeric SMILES |

[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N |

Canonical SMILES |

[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)